N-cyclopentyl-N'-isopentylthiourea

Description

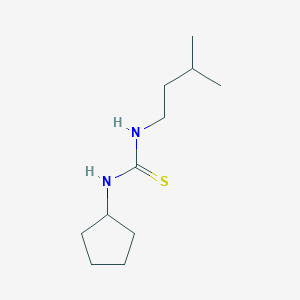

N-cyclopentyl-N'-isopentylthiourea is a thiourea derivative characterized by a thiocarbonyl (C=S) group flanked by two substituted amine groups: a cyclopentyl moiety and an isopentyl (3-methylbutyl) chain. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification enhances their ability to act as ligands in coordination chemistry and imparts distinct biological and physicochemical properties, such as increased lipophilicity and redox activity compared to ureas .

Properties

Molecular Formula |

C11H22N2S |

|---|---|

Molecular Weight |

214.37 g/mol |

IUPAC Name |

1-cyclopentyl-3-(3-methylbutyl)thiourea |

InChI |

InChI=1S/C11H22N2S/c1-9(2)7-8-12-11(14)13-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |

InChI Key |

ZLOYQVOUZNZCGV-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=S)NC1CCCC1 |

Canonical SMILES |

CC(C)CCNC(=S)NC1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiourea derivatives vary significantly based on the substituents attached to the nitrogen atoms. Below is a comparative analysis of N-cyclopentyl-N'-isopentylthiourea with structurally related compounds:

Key Comparative Insights

Lipophilicity and Solubility: The cyclopentyl and isopentyl groups in this compound confer higher lipophilicity than analogs like N-Benzoyl-N′-4-cyanophenylthiourea, which contains polar cyano and aroyl groups. This property may enhance membrane permeability in biological systems .

Electrochemical Activity: Thioureas with electron-withdrawing groups (e.g., nitro, cyano) exhibit measurable reduction potentials in cyclic voltammetry (e.g., -1.2 V for nitro groups in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea) . In contrast, this compound’s alkyl substituents suggest lower redox activity, aligning with its likely role as a ligand or stabilizer rather than an electrochemical sensor.

Biological Activity :

- Aroyl thioureas (e.g., N-Benzoyl derivatives) demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial membranes or enzyme function . This compound’s alkyl groups may limit such activity but could improve bioavailability in hydrophobic environments.

- Urea analogs like pencycuron () lack the thiocarbonyl group, reducing their metal-binding capacity but enhancing stability as agrochemicals .

Coordination Chemistry :

- Thioureas are versatile ligands for transition metals (e.g., Cu²⁺, Zn²⁺). The branched alkyl groups in this compound may stabilize metal complexes through steric effects, whereas aromatic thioureas (e.g., N-phenyl derivatives) rely on π-backbonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.